2-Ethoxy-2-oxoethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that combines an isoquinoline moiety with an ester functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE typically involves the esterification of the corresponding acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . The process can be summarized as follows:
Starting Materials: 3-methylphenylacetic acid, isoquinoline-4-carboxylic acid, and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of perfumes and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems . The isoquinoline moiety may also contribute to its biological activity by binding to specific protein targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used in perfumes and flavoring agents.
Methyl butyrate: Another ester with a fruity odor, used in the food industry.
Uniqueness
ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is unique due to its combination of an isoquinoline moiety with an ester functional group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H19NO5 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C21H19NO5/c1-3-26-19(23)13-27-21(25)18-12-22(15-8-6-7-14(2)11-15)20(24)17-10-5-4-9-16(17)18/h4-12H,3,13H2,1-2H3 |
InChI Key |
KYNMYCOHFRJRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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